molecular formula C7H11N3O2 B3194771 2-Propenoic acid, 2-methyl-, 3-azidopropyl ester CAS No. 864852-88-0

2-Propenoic acid, 2-methyl-, 3-azidopropyl ester

Cat. No.: B3194771
CAS No.: 864852-88-0
M. Wt: 169.18 g/mol
InChI Key: SGOPTIXZYZGFBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is a derivative of methacrylic acid and contains an azide functional group, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-methyl-, 3-azidopropyl ester typically involves the esterification of methacrylic acid with 3-azidopropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is common in industrial settings to achieve high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-, 3-azidopropyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propenoic acid, 2-methyl-, 3-azidopropyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-methyl-, 3-azidopropyl ester is primarily based on its functional groups:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propenoic acid, 2-methyl-, 3-azidopropyl ester is unique due to the presence of both methacrylate and azide functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and material science .

Properties

IUPAC Name

3-azidopropyl 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-6(2)7(11)12-5-3-4-9-10-8/h1,3-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOPTIXZYZGFBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716731
Record name 3-Azidopropyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864852-88-0
Record name 3-Azidopropyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

29 mL (0.3 mol) of methacryloyl chloride was added to a mixture of 100 mL methylene chloride and 50 mL of pyridine (both solvents had been dried over sodium sulfate overnight). The suspension was cooled in an ice-water bath and 18.6 mL (0.2 mol) of 3-azidopropanol was added over a period of 10 minutes. A clear solution was formed, which was kept in the cooling bath for another 1 hour and then at room temperature for 24 h. 50 mL of methylene chloride were then added, and the mixture was extracted with a solution of 50 mL HCl in 300 mL water followed by four 200-milliliter portions of water (NaCl had to be added to break the stable emulsion). The methylene chloride layer was dried over sodium sulfate (5 grams of sodium carbonate were added to react with the excess of methacrylic acid potentially present), and the solvent was removed under vacuum. The obtained liquid was distilled under reduced pressure (0.1 g of hydroquinone was added to prevent polymerization). The yield was 8.55 g (25%). The procedure needs to be optimized, but the monomer obtained by this procedure was very pure (NMR) and was used to study polymerization reactions.
Quantity
29 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
18.6 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propenoic acid, 2-methyl-, 3-azidopropyl ester
Reactant of Route 2
Reactant of Route 2
2-Propenoic acid, 2-methyl-, 3-azidopropyl ester
Reactant of Route 3
Reactant of Route 3
2-Propenoic acid, 2-methyl-, 3-azidopropyl ester
Reactant of Route 4
Reactant of Route 4
2-Propenoic acid, 2-methyl-, 3-azidopropyl ester
Reactant of Route 5
Reactant of Route 5
2-Propenoic acid, 2-methyl-, 3-azidopropyl ester
Reactant of Route 6
Reactant of Route 6
2-Propenoic acid, 2-methyl-, 3-azidopropyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.